molecular formula C15H14N2O B433659 3-(5-Ethyl-benzooxazol-2-yl)-phenylamine CAS No. 312587-09-0

3-(5-Ethyl-benzooxazol-2-yl)-phenylamine

Cat. No.: B433659
CAS No.: 312587-09-0
M. Wt: 238.28g/mol
InChI Key: CPAMZMMYEPRNLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-Ethyl-benzooxazol-2-yl)-phenylamine is an organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Ethyl-benzooxazol-2-yl)-phenylamine typically involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone, followed by cyclization to form the benzoxazole ring. One common method involves the reaction of 2-aminophenol with 5-ethyl-2-hydroxybenzaldehyde under acidic conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and solvent choice.

Chemical Reactions Analysis

Types of Reactions

3-(5-Ethyl-benzooxazol-2-yl)-phenylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the benzoxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or other reduced forms.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

3-(5-Ethyl-benzooxazol-2-yl)-phenylamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 3-(5-Ethyl-benzooxazol-2-yl)-phenylamine depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various chemical interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-2-(5-ethyl-benzooxazol-2-yl)-phenol
  • 2-(2-Hydroxyphenyl)benzoxazole

Uniqueness

3-(5-Ethyl-benzooxazol-2-yl)-phenylamine is unique due to the presence of both the benzoxazole ring and the phenylamine group, which confer distinct chemical and physical properties. This combination allows for versatile applications in various fields, distinguishing it from other benzoxazole derivatives.

Properties

IUPAC Name

3-(5-ethyl-1,3-benzoxazol-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O/c1-2-10-6-7-14-13(8-10)17-15(18-14)11-4-3-5-12(16)9-11/h3-9H,2,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPAMZMMYEPRNLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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